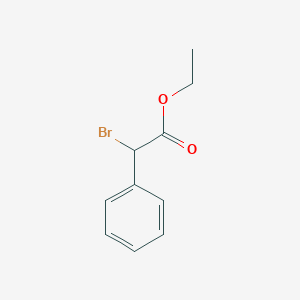

Ethyl alpha-bromophenylacetate

Description

The exact mass of the compound Ethyl bromophenylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38807. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041951 | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-19-1, 2216-90-2 | |

| Record name | Ethyl α-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1)-bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3C9JY41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl α-Bromophenylacetate (CAS 2882-19-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of Ethyl α-bromophenylacetate (CAS 2882-19-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Physicochemical Properties

Ethyl α-bromophenylacetate is a versatile reagent in organic synthesis. A clear understanding of its physical and chemical properties is fundamental to its effective application in research and development.[1] The key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2882-19-1 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |

| Molecular Weight | 243.10 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, fruity, or pungent | [1][4] |

| Boiling Point | 89-92 °C at 0.9 mmHg; 113 °C at 3 mmHg; 164°C at 30 mmHg | [5] |

| Density | 1.389 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | >1.5390 | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][6] |

| Solubility | Soluble in organic solvents like ethanol and ether; Not miscible or difficult to mix in water.[1][7] | |

| Sensitivity | Moisture sensitive | [4][5] |

Safety and Handling

Ethyl α-bromophenylacetate is classified as a hazardous substance and requires careful handling in a laboratory setting.[6][8] Adherence to safety protocols is crucial to minimize risks.

Hazard Identification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

GHS Pictograms and Signal Word:

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

-

Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe mist/vapors/spray.[8]

-

Response:

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Immediately call a POISON CENTER or doctor/physician.

-

-

Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed.[5] Store under inert gas.[4][5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

-

Use only under a chemical fume hood.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Handle in a dry, well-ventilated place.[5]

Core Synthetic Applications

Ethyl α-bromophenylacetate is a key building block in several important organic reactions, primarily due to the reactivity of the α-bromo position, which makes it an excellent electrophile.[1] Its principal applications are in the formation of carbon-carbon and carbon-heteroatom bonds.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. Ethyl α-bromophenylacetate is a suitable α-halo ester for this reaction.

Reaction Workflow:

Caption: Workflow of the Reformatsky Reaction.

Experimental Protocol (General):

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust. The zinc is typically activated by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. A small crystal of iodine can also be used to initiate the reaction.

-

Reaction Mixture: Add the aldehyde or ketone and a portion of the Ethyl α-bromophenylacetate to a suitable solvent (e.g., dry benzene, toluene, or THF) in the reaction flask.

-

Initiation and Reaction: Gently warm the mixture. The reaction is often initiated by the addition of a small amount of a solution of Ethyl α-bromophenylacetate in the same solvent. Once the reaction starts (indicated by a color change and/or gentle refluxing), add the remaining Ethyl α-bromophenylacetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture for a specified time to ensure complete reaction.

-

Workup: Cool the reaction mixture and hydrolyze it by adding a dilute acid (e.g., H₂SO₄ or HCl) or an aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

Reaction Workflow:

Caption: Workflow of the Darzens Condensation.

Experimental Protocol (General):

-

Preparation of the Base: Prepare a solution of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, in a dry, aprotic solvent (e.g., THF, diethyl ether, or tert-butanol).

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the aldehyde or ketone in the chosen solvent. Cool the solution in an ice bath.

-

Addition of Reactants: Slowly and simultaneously add the Ethyl α-bromophenylacetate and the base solution to the cooled aldehyde/ketone solution. Maintain the temperature below a certain threshold (e.g., 20°C) to control the reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

Workup and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude glycidic ester can then be purified by column chromatography or distillation.

Atom Transfer Radical Polymerization (ATRP)

Ethyl α-bromophenylacetate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[5] The phenyl and ester groups adjacent to the bromine atom stabilize the resulting radical, making it a good initiator for monomers like styrenes and methacrylates.[5]

Initiation Pathway:

Caption: Initiation step in ATRP using Ethyl α-bromophenylacetate.

Experimental Protocol (General for ATRP of Methyl Methacrylate):

-

Preparation of the Catalyst Complex: In a Schlenk flask, add the copper(I) bromide and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Addition of Monomer and Initiator: The monomer (methyl methacrylate) is typically purified to remove the inhibitor before use. Add the purified monomer and the initiator, Ethyl α-bromophenylacetate, to the Schlenk flask containing the catalyst complex via syringe under an inert atmosphere.

-

Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 90°C). The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion and molecular weight.

-

Termination and Purification: To stop the polymerization, cool the flask and expose the reaction mixture to air, which oxidizes the Cu(I) catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation of the Polymer: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Spectral Data

While a comprehensive collection of spectral data is best obtained from dedicated databases, the following represents typical spectral information:

-

IR Spectrum: The infrared spectrum would show characteristic peaks for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), C-O stretching, and peaks associated with the aromatic ring.

-

NMR Spectrum (¹H and ¹³C):

-

¹H NMR: Protons of the ethyl group (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons would be visible in their respective regions.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl group would be observed.

-

For detailed spectral data, it is recommended to consult spectral databases such as the NIST WebBook or obtain a Certificate of Analysis from the supplier.[9]

This guide provides a foundational understanding of Ethyl α-bromophenylacetate for its safe and effective use in a research and development context. For specific applications, further literature review and optimization of the provided general protocols are recommended.

References

- 1. CAS 2882-19-1: Ethyl α-bromobenzeneacetate | CymitQuimica [cymitquimica.com]

- 2. α-溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl alpha-bromophenylacetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Ethyl α-bromophenylacetate | 2882-19-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Ethyl α-Bromophenylacetate

Introduction

Ethyl α-bromophenylacetate is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1][2][3] It is a key intermediate and alkylating agent in various organic syntheses. Structurally, it is the ethyl ester of α-bromophenylacetic acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as building blocks for more complex molecules. It is primarily used as an initiator in controlled/living radical polymerization processes, such as for styrene and methyl methacrylate.[2] This technical guide provides a comprehensive overview of its core physical properties, the experimental protocols used to determine them, and logical workflows relevant to its characterization and synthesis.

Quantitative Physical Properties

The physical characteristics of ethyl α-bromophenylacetate have been determined through various analytical methods. These properties are crucial for its handling, application in synthesis, and purification. A summary of these quantitative data is presented below.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | |

| Appearance | Clear, colorless to yellow liquid | |

| Density | 1.389 g/mL | at 25 °C |

| Boiling Point | 89-92 °C | at 0.9 mmHg |

| 113 °C | at 3 mmHg | |

| Refractive Index | 1.5370-1.5420 | at 20 °C |

| Flash Point | >110 °C (>230 °F) | Closed cup |

| Water Solubility | Not miscible or difficult to mix |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures for the characterization of organic compounds. Below are detailed methodologies for key measurements.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds like ethyl α-bromophenylacetate, which may decompose at atmospheric boiling points, vacuum distillation is employed.

-

Apparatus: A round-bottom flask, a heating mantle, a still head with a thermometer, a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure the pressure.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer.

-

The distillation apparatus is assembled and sealed to be airtight.

-

The system is evacuated to the desired pressure (e.g., 0.9 mmHg), which is monitored by the manometer.

-

The flask is gently heated. The temperature is recorded from the thermometer, with the bulb positioned just below the side arm of the still head to ensure it measures the temperature of the vapor in equilibrium with the liquid.

-

The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.[4]

-

Measurement of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried on the outside, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is also used to assess the purity of a sample.

-

Apparatus: An Abbé refractometer, a constant-temperature water bath connected to the refractometer, a light source (typically a sodium-D line at 589 nm), and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated to a specific temperature (e.g., 20 °C) using the connected water bath.

-

A few drops of the sample liquid are placed on the lower prism of the refractometer.

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

-

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown organic compound such as ethyl α-bromophenylacetate.

References

Ethyl alpha-bromophenylacetate molecular weight and formula

This guide provides comprehensive information regarding the physicochemical properties and relevant experimental data for ethyl α-bromophenylacetate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of ethyl α-bromophenylacetate are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | References |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 243.10 g/mol | [1][4][5][6] |

| Alternate Molecular Weight | 243.097 g/mol | [2][3] |

| CAS Number | 2882-19-1 | [2][3][4][6] |

| IUPAC Name | ethyl 2-bromo-2-phenylacetate | [1] |

| Synonyms | Ethyl bromophenylacetate, Benzeneacetic acid, α-bromo-, ethyl ester | [1][2][3][4] |

| Density | 1.389 g/mL at 25 °C | [6][7] |

| Boiling Point | 89-92 °C at 0.9 mmHg | [7] |

| Refractive Index | n20/D >1.5390 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of ethyl α-bromophenylacetate are critical for its application in research and development. Below are representative experimental protocols.

Synthesis of Ethyl α-Bromophenylacetate via Hell-Volhard-Zelinsky Reaction

This protocol outlines a common laboratory-scale synthesis of ethyl α-bromophenylacetate.

-

Materials:

-

Ethyl phenylacetate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalyst)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl phenylacetate in carbon tetrachloride.

-

Add a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux.

-

Slowly add a solution of N-Bromosuccinimide in CCl₄ through the dropping funnel.

-

Continue refluxing until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl α-bromophenylacetate.

-

Purify the crude product by vacuum distillation.

-

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of ethyl α-bromophenylacetate purity and identity.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., HP-5ms).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the synthesized ethyl α-bromophenylacetate in dichloromethane.

-

Inject 1 µL of the solution into the GC-MS system.

-

-

Data Analysis:

-

The retention time of the major peak is compared with a known standard.

-

The mass spectrum is analyzed for the characteristic molecular ion peak and fragmentation pattern to confirm the structure.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and subsequent utilization of ethyl α-bromophenylacetate in a research context, such as in the development of novel therapeutic agents.

Caption: Workflow from synthesis to application of ethyl α-bromophenylacetate.

References

- 1. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 3. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 4. Ethyl alpha-bromophenylacetate, 97% | Fisher Scientific [fishersci.ca]

- 5. Ethyl 2-Bromo-2-phenylacetate | CymitQuimica [cymitquimica.com]

- 6. α-溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl α-Bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl α-bromophenylacetate. Due to the limited availability of comprehensive, publicly accessible experimental spectra, this guide presents high-quality predicted NMR data. This information is valuable for the identification, characterization, and quality control of ethyl α-bromophenylacetate in research and development settings.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The predicted ¹H NMR data for ethyl α-bromophenylacetate is summarized in the table below.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 7.52 - 7.35 | Multiplet | 5H | Ar-H |

| b | 5.35 | Singlet | 1H | CH Br |

| c | 4.25 | Quartet | 2H | O-CH ₂-CH₃ |

| d | 1.25 | Triplet | 3H | O-CH₂-CH ₃ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton of the molecule. The predicted ¹³C NMR data for ethyl α-bromophenylacetate is presented in the following table.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 168.5 | C =O |

| 2 | 137.2 | Ar-C (quaternary) |

| 3 | 129.0 | Ar-C H |

| 4 | 128.8 | Ar-C H |

| 5 | 128.2 | Ar-C H |

| 6 | 62.5 | O-C H₂-CH₃ |

| 7 | 45.5 | C HBr |

| 8 | 14.0 | O-CH₂-C H₃ |

Experimental Protocols

The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like ethyl α-bromophenylacetate.

Sample Preparation:

-

Weigh approximately 5-10 mg of the ethyl α-bromophenylacetate sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The NMR spectrometer is typically operated at a proton frequency of 300 to 600 MHz.

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

A standard one-pulse experiment is performed.

-

The free induction decay (FID) signal is acquired.

-

The FID is Fourier transformed to produce the ¹H NMR spectrum.

-

The spectrum is phased, baseline-corrected, and referenced to the internal standard.

¹³C NMR Spectroscopy:

-

The spectrometer is operated at a carbon frequency corresponding to the proton frequency (e.g., 75 to 151 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The acquired FID is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of ethyl α-bromophenylacetate, with atoms labeled to correspond to the assignments in the NMR data tables.

Caption: Chemical structure of ethyl α-bromophenylacetate with atom labels corresponding to NMR signals.

NMR Experimental Workflow

This diagram outlines the typical workflow for obtaining and analyzing NMR spectra of a chemical sample.

Caption: A flowchart illustrating the key steps in an NMR experiment.

An In-depth Technical Guide to the Proton NMR Chemical Shifts of Ethyl α-Bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) chemical shifts for ethyl α-bromophenylacetate. This document includes tabulated quantitative data, comprehensive experimental protocols, and visualizations to facilitate a deeper understanding of the spectral characteristics of this compound, which is a valuable building block in organic synthesis and drug development.

Proton NMR Spectral Data of Ethyl α-Bromophenylacetate

The ¹H NMR spectrum of ethyl α-bromophenylacetate presents a distinct set of signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the neighboring functional groups, particularly the phenyl ring, the bromine atom, and the ester moiety.

A representative ¹H NMR spectrum of ethyl α-bromophenylacetate was reported in CD₂Cl₂.[1] The data from this and other typical analyses are summarized in the table below. It is important to note that the exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.22-7.64 | Multiplet | 5H | - |

| Methine (CH) | 4.28-4.45 | Multiplet | 1H | - |

| Methylene (CH₂) | 4.00-4.22 | Multiplet | 2H | - |

| Methyl (CH₃) | 1.25 (approx.) | Triplet | 3H | 7.1 (approx.) |

Note: The data for the methyl and methylene protons of the ethyl group are based on typical values for ethyl esters and may vary. The multiplet ranges for the phenyl, methine, and methylene protons indicate complex splitting patterns.

Experimental Protocol for ¹H NMR Spectroscopy

The following section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like ethyl α-bromophenylacetate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of ethyl α-bromophenylacetate into a clean, dry vial.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.[3]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is between 4.0 and 5.0 cm.[3]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol or acetone) to remove any dust or fingerprints. Securely cap the NMR tube.[3]

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve high spectral resolution.[3]

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton nucleus (¹H) to ensure optimal signal detection.[3]

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, a small number of scans is usually sufficient.

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

-

Data Processing: After the acquisition is complete, the FID is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is typically followed by phase correction and baseline correction to obtain a clean spectrum.

-

Referencing: The chemical shift axis is calibrated relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for NMR Sample Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in an NMR experiment.

Caption: Workflow for ¹H NMR Analysis.

Structural Assignment and Signal Characteristics

The interpretation of the ¹H NMR spectrum of ethyl α-bromophenylacetate relies on understanding the electronic environment of each proton.

Caption: Structural assignments for ¹H NMR signals.

-

Phenyl Protons (C₆H₅): These protons resonate in the aromatic region, typically between 7.22 and 7.64 ppm, as a complex multiplet. The exact chemical shifts of individual protons are influenced by their position (ortho, meta, para) relative to the substituted carbon.

-

Methine Proton (CH): The proton attached to the α-carbon (the carbon bearing the bromine and the phenyl group) is significantly deshielded by both the electronegative bromine atom and the phenyl ring. Its signal appears as a multiplet in the range of 4.28-4.45 ppm.

-

Methylene Protons (OCH₂): The methylene protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a multiplet around 4.00-4.22 ppm. This signal is typically a quartet due to coupling with the adjacent methyl protons.

-

Methyl Protons (CH₃): The methyl protons of the ethyl group are the most shielded protons in the molecule, resonating at approximately 1.25 ppm. Their signal appears as a triplet due to coupling with the adjacent methylene protons.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl α-Bromophenylacetate

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, infrared (IR) spectroscopy serves as an indispensable analytical technique for the structural elucidation and quality assessment of molecules. This guide provides a detailed examination of the characteristic IR absorption peaks for ethyl α-bromophenylacetate, an important intermediate in organic synthesis.

Core Principles of IR Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). The resulting spectrum is a unique molecular fingerprint, revealing the presence of key functional groups.

Characteristic IR Peaks of Ethyl α-Bromophenylacetate

The IR spectrum of ethyl α-bromophenylacetate is characterized by the presence of an ester functional group, an aromatic phenyl ring, and a carbon-bromine bond. The principal absorption bands are summarized in the table below. The data is derived from the gas-phase spectrum available in the National Institute of Standards and Technology (NIST) database.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Vibrational Mode | Intensity |

| 3065 - 3030 | Aromatic C-H Stretch | Phenyl Ring | C-H Stretching | Medium |

| 2985 - 2940 | Aliphatic C-H Stretch | Ethyl Group | C-H Stretching | Medium |

| 1750 - 1735 | C=O Stretch | Ester | C=O Stretching | Strong |

| 1600 - 1585, 1500 - 1450 | C=C Stretch | Phenyl Ring | C=C Stretching | Medium-Weak |

| 1250 - 1150 | C-O Stretch | Ester | Asymmetric C-O-C Stretching | Strong |

| 1100 - 1000 | C-O Stretch | Ester | Symmetric C-O-C Stretching | Strong |

| 750 - 700, 700 - 650 | C-H Bending | Phenyl Ring | Out-of-plane C-H Bending | Strong |

| 690 - 515 | C-Br Stretch | Alkyl Halide | C-Br Stretching | Medium-Weak |

Experimental Protocol: Acquiring the FTIR Spectrum of a Liquid Sample

The following protocol outlines the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample, such as ethyl α-bromophenylacetate, using the attenuated total reflectance (ATR) technique.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

Ethyl α-bromophenylacetate sample

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the ATR crystal.

-

With the ATR crystal clean and free of any sample, initiate the background scan using the instrument's software.

-

-

Sample Application:

-

Using a clean Pasteur pipette or dropper, place a small drop of the ethyl α-bromophenylacetate sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

For improved signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added and averaged.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the instrument's software. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in ethyl α-bromophenylacetate to confirm its identity and purity.

-

-

Cleaning:

-

After the analysis is complete, carefully clean the ATR crystal by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure all traces of the sample are removed.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the identification of characteristic peaks in the IR spectrum of ethyl α-bromophenylacetate.

Caption: Logical workflow for identifying characteristic IR peaks.

An In-depth Technical Guide to the Solubility of Ethyl α-Bromophenylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl α-bromophenylacetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its general solubility properties, detailed experimental protocols for determining solubility, and the necessary theoretical background.

Introduction to Ethyl α-Bromophenylacetate

Ethyl α-bromophenylacetate is an important organic compound with the chemical formula C₁₀H₁₁BrO₂. It serves as a key intermediate in various organic syntheses and is notably used as an initiator in controlled/living radical polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP).[1][2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2882-19-1 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3][4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1][5][6] |

| Density | 1.389 g/mL at 25 °C | [7] |

| Boiling Point | 89-92 °C at 0.9 mmHg | [7] |

| Refractive Index | n20/D >1.5390 | [1] |

| Water Solubility | Not miscible or difficult to mix | [1][2][7] |

Solubility of Ethyl α-Bromophenylacetate in Organic Solvents

Qualitative Solubility Data:

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Moderately Soluble | [9] |

| Ether | Moderately Soluble | [9] |

| Acetone | Soluble | [8] |

| Methylated Spirits | Soluble | [8] |

It is important to note that these are general observations, and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of ethyl α-bromophenylacetate.

This method provides a rapid screening of suitable solvents.

Materials:

-

Ethyl α-bromophenylacetate

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 25 mg of ethyl α-bromophenylacetate to each labeled test tube.

-

Add 0.75 mL of the corresponding solvent to each test tube in small portions.

-

Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.

-

Allow the samples to stand for a few minutes and visually inspect for any undissolved solute.

-

Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

Ethyl α-bromophenylacetate

-

Selected organic solvent(s)

-

Vials with tight-fitting caps

-

Analytical balance

-

Constant temperature bath with an orbital shaker or rotator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl α-bromophenylacetate to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solute remaining.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 or 10 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of ethyl α-bromophenylacetate of known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis, GC) to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis and the dilution factor.

-

Visualizations

The following diagram illustrates the general principle of "like dissolves like" for predicting the solubility of an organic compound.

Caption: Logical diagram for predicting solubility based on polarity.

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask method.

References

- 1. Ethyl α-bromophenylacetate | 2882-19-1 [chemicalbook.com]

- 2. Ethyl alpha-bromophenylacetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 4. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl α-bromophenylacetate, 97% | CymitQuimica [cymitquimica.com]

- 6. Ethyl 2-Bromo-2-phenylacetate | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. CAS 2178-24-7: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of Ethyl α-Bromophenylacetate from α-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of ethyl α-bromophenylacetate, a valuable reagent and intermediate in organic synthesis. It is utilized as an initiator in various polymerization reactions and in the synthesis of more complex molecules, including pharmaceutical compounds.[1][2][3] The primary method for its preparation from α-bromophenylacetic acid is the Fischer esterification, an acid-catalyzed reaction with ethanol.[1][4][5] This guide details the underlying mechanism, experimental protocols, and relevant quantitative data for this transformation.

Reaction Overview

The synthesis is achieved through the Fischer esterification, which involves reacting α-bromophenylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[6][7][8] The reaction is an equilibrium process, and to maximize the yield of the ester, the equilibrium is shifted towards the products. This is commonly achieved by using one of the reactants, usually the alcohol, in large excess or by removing water as it is formed.[6][7]

Overall Reaction:

C₆H₅CH(Br)COOH + CH₃CH₂OH ⇌ C₆H₅CH(Br)COOCH₂CH₃ + H₂O (α-Bromophenylacetic Acid + Ethanol ⇌ Ethyl α-Bromophenylacetate + Water)

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. All steps of the mechanism are reversible.[7][9]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7][8]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[9]

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[9]

References

- 1. CAS 2178-24-7: Ethyl alpha-bromophenylacetate | CymitQuimica [cymitquimica.com]

- 2. Ethyl a-bromophenylacetate 97 2882-19-1 [sigmaaldrich.com]

- 3. Ethyl α-bromophenylacetate | 2882-19-1 [chemicalbook.com]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Ethyl α-Bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for ethyl α-bromophenylacetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

Ethyl α-bromophenylacetate, also known as ethyl 2-bromo-2-phenylacetate, is a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom at the α-position to both a phenyl group and an ester, allows for a variety of subsequent chemical transformations. This guide will explore the two predominant methods for its synthesis: the direct free-radical bromination of ethyl phenylacetate and a two-step approach involving the Hell-Volhard-Zelinsky (HVZ) reaction followed by Fischer esterification.

Synthetic Pathways

There are two primary and reliable methods for the synthesis of ethyl α-bromophenylacetate. The choice between these routes may depend on the availability of starting materials, desired scale, and safety considerations.

-

Route 1: Direct Free-Radical Bromination of Ethyl Phenylacetate. This method involves the direct bromination of the benzylic position of ethyl phenylacetate using a selective brominating agent, most commonly N-bromosuccinimide (NBS). The reaction is initiated by a radical initiator or UV light.

-

Route 2: Two-Step Synthesis via Hell-Volhard-Zelinsky Reaction and Fischer Esterification. This classic approach first involves the α-bromination of phenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to produce α-bromophenylacetic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.

Route 1: Direct Free-Radical Bromination of Ethyl Phenylacetate

This method is often preferred for its directness and use of a more manageable brominating agent than elemental bromine.

Reaction Mechanism

The direct bromination of ethyl phenylacetate with N-bromosuccinimide (NBS) proceeds via a free-radical chain mechanism. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light.[1]

The mechanism consists of three stages:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then react with a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position (the α-carbon) of ethyl phenylacetate. This is the most favorable position for radical formation due to the resonance stabilization of the resulting benzylic radical with the adjacent phenyl ring. The benzylic radical then reacts with a molecule of NBS to yield the desired product, ethyl α-bromophenylacetate, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate the bromine radical, continuing the chain reaction.

-

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Experimental Protocol: Bromination with NBS

The following is a representative experimental protocol for the free-radical bromination of ethyl phenylacetate.

Materials:

-

Ethyl phenylacetate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl phenylacetate in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete (typically after several hours, when the denser NBS has been consumed and replaced by the less dense succinimide which floats), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl α-bromophenylacetate.

-

The crude product can be further purified by vacuum distillation.

Potential Side Reactions

-

Dibromination: The formation of ethyl α,α-dibromophenylacetate can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

-

Aromatic Bromination: While benzylic bromination is favored under free-radical conditions, some bromination on the aromatic ring can occur, especially if the reaction conditions are not carefully controlled.

-

Reaction with Solvent: The choice of solvent is crucial. Solvents with reactive C-H bonds should be avoided. Carbon tetrachloride is a traditional choice, though its use is now restricted due to environmental and health concerns. Other inert solvents like benzene or acetonitrile can be used.

Route 2: Two-Step Synthesis via HVZ Reaction and Fischer Esterification

This classical two-step approach provides a reliable alternative to direct bromination.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination of Phenylacetic Acid

The HVZ reaction is a well-established method for the α-bromination of carboxylic acids.[2][3]

The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by reaction with phosphorus tribromide (PBr₃).[2][3] The acyl bromide then tautomerizes to its enol form. This enol intermediate is electron-rich and readily reacts with bromine (Br₂) at the α-carbon. The resulting α-bromo acyl bromide can then undergo hydrolysis (if water is present) or, more commonly in the catalytic cycle, react with another molecule of the starting carboxylic acid to form the α-bromo carboxylic acid product and regenerate the acyl bromide intermediate.[2][3]

Materials:

-

Phenylacetic acid

-

Red phosphorus (catalytic amount)

-

Bromine (Br₂)

-

Standard laboratory glassware for addition and reaction under anhydrous conditions

Procedure:

-

Place phenylacetic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap to absorb the HBr gas evolved.

-

Gently heat the mixture.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture until the red-brown color of bromine disappears.

-

Cool the reaction mixture. The crude α-bromophenylacetic acid can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Fischer Esterification of α-Bromophenylacetic Acid

The α-bromophenylacetic acid obtained from the HVZ reaction is then converted to its ethyl ester via Fischer esterification.[4][5]

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, forming the ester and regenerating the acid catalyst.[4] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[5]

Materials:

-

α-Bromophenylacetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve α-bromophenylacetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl α-bromophenylacetate.

-

Further purification can be achieved by vacuum distillation.

Potential Side Reactions

-

Incomplete Bromination in HVZ Step: If the HVZ reaction does not go to completion, the final product will be contaminated with ethyl phenylacetate.

-

Elimination Reactions: Under the acidic and heated conditions of Fischer esterification, some elimination of HBr from the α-bromo ester could potentially occur, leading to the formation of ethyl cinnamate as a byproduct.

-

Incomplete Esterification: As Fischer esterification is an equilibrium process, some unreacted α-bromophenylacetic acid may remain if the reaction is not driven to completion.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. The values are representative and can vary depending on the specific reaction conditions and scale.

| Parameter | Route 1: Direct Bromination (NBS) | Route 2: Two-Step Synthesis (HVZ/Esterification) |

| Starting Materials | Ethyl phenylacetate, NBS, Radical Initiator | Phenylacetic acid, Bromine, Phosphorus, Ethanol, H₂SO₄ |

| Number of Steps | 1 | 2 |

| Typical Yield | 70-85% | 60-80% (overall) |

| Reaction Temperature | Reflux (solvent dependent, e.g., ~77°C for CCl₄) | HVZ: Elevated temperatures; Esterification: Reflux (~78°C for ethanol) |

| Reaction Time | 2-6 hours | HVZ: 4-8 hours; Esterification: 2-5 hours |

| Key Byproducts | Succinimide | HBr, Phosphorous acids |

| Purification Method | Filtration, Extraction, Vacuum Distillation | Extraction, Vacuum Distillation |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow and key transformations in the synthesis of ethyl α-bromophenylacetate.

Caption: Overview of the two primary synthetic routes to ethyl α-bromophenylacetate.

Caption: Mechanism of the free-radical bromination of ethyl phenylacetate with NBS.

Caption: Experimental workflow for the two-step synthesis of ethyl α-bromophenylacetate.

Conclusion

This technical guide has detailed the two primary synthetic routes for ethyl α-bromophenylacetate, providing insights into their reaction mechanisms, experimental protocols, and potential side reactions. The direct bromination of ethyl phenylacetate with NBS offers a more atom-economical and direct approach, while the two-step HVZ reaction followed by Fischer esterification is a robust and classical alternative. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available resources, and safety protocols. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Ethyl alpha-bromophenylacetate material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of Ethyl α-Bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for ethyl α-bromophenylacetate (CAS No. 2882-19-1), a chemical intermediate used in various laboratory and research applications, including as an initiator in controlled/living radical polymerization of styrene and methyl methacrylate.[1][2] Understanding its properties and associated hazards is critical for safe handling and use in a research and development setting.

Chemical and Physical Properties

Proper storage and handling procedures are predicated on the physical and chemical properties of a substance. Below is a summary of key data for ethyl α-bromophenylacetate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3][4][5] |

| Molecular Weight | 243.10 g/mol | [2][3][4] |

| Appearance | Clear colorless to yellow liquid | [1][5] |

| Boiling Point | 89-92 °C at 0.9 mmHg | [1] |

| Density | 1.389 g/mL at 25 °C | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [6] |

| Refractive Index | >1.5390 at 20 °C | [1] |

| Water Solubility | Not miscible or difficult to mix in water | [1][2] |

| Sensitivity | Moisture sensitive | [1][2] |

Hazard Identification and Classification

Ethyl α-bromophenylacetate is classified as a hazardous chemical and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |

GHS Pictograms and Signal Word

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

The following diagram illustrates the GHS classification for ethyl α-bromophenylacetate.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

-

Wash hands thoroughly after handling.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[6][7]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]

-

Store under an inert gas as the material is moisture-sensitive.[1][2]

Experimental Protocols: Emergency First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on standard safety data sheet recommendations.

Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8]

-

Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Skin Contact

-

Immediately take off all contaminated clothing.[7]

-

Rinse skin with water or shower for at least 15 minutes.[7]

Inhalation

-

Remove the person to fresh air and keep them comfortable for breathing.[6][7]

-

If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[7]

Ingestion

-

Rinse mouth with water.[7]

-

Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[7]

-

Call a physician or poison control center immediately.[7]

Toxicological Information

The toxicological properties of ethyl α-bromophenylacetate have not been fully investigated.[6][7] However, based on its classification, it is known to be corrosive and can cause severe burns to the skin and eyes.[3][6][7][8] May be harmful if inhaled or swallowed.[7]

Risk Assessment Workflow

A systematic risk assessment should be conducted before handling ethyl α-bromophenylacetate. The following diagram outlines a general workflow for this process.

Disposal Considerations

Ethyl α-bromophenylacetate should be disposed of as hazardous waste.[7] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Do not empty into drains.[6][7]

Transport Information

Ethyl α-bromophenylacetate is regulated for transport.

-

Proper Shipping Name: CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (Ethyl alpha-bromophenylacetate)[6][7]

This guide is intended to provide key safety information for ethyl α-bromophenylacetate and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS before use.

References

- 1. Ethyl α-bromophenylacetate | 2882-19-1 [chemicalbook.com]

- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 5. B21114.18 [thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. 2882-19-1 | this compound | Aryls | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl α-Bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of ethyl α-bromophenylacetate (CAS No. 2882-19-1). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with this corrosive and reactive compound.

Chemical and Physical Properties

Ethyl α-bromophenylacetate is a liquid that is corrosive and moisture-sensitive.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3][4] |

| Molecular Weight | 243.1 g/mol | [1][2][5] |

| Appearance | Clear colorless to yellow liquid | [1][3][6] |

| Boiling Point | 89 - 92 °C @ 0.9 mmHg | [1][5][7] |

| Flash Point | > 110 °C (> 230 °F) | [5][7][8] |

| Density | 1.389 g/mL at 25 °C | [1][2][5] |

| Refractive Index | >1.5390 at 20 °C | [1][5] |

| Water Solubility | Not miscible or difficult to mix in water | [1][9] |

| Sensitivity | Moisture sensitive | [1][9] |

Hazard Identification and Classification

Ethyl α-bromophenylacetate is classified as a hazardous chemical and requires careful handling.[7] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation | GHS07 |

Safe Handling Protocols

Proper handling procedures are essential to prevent exposure and injury. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][11]

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Skin/Body | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure | [7][8][12][13] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., acid gases) if exposure limits are exceeded or irritation is experienced | [5][7][11] |

3.2. General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[14]

-

Wash hands and any exposed skin thoroughly after handling.[7][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[15]

-

Use only in a well-ventilated area or under a chemical fume hood.[7][11]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][15]

The logical workflow for handling ethyl α-bromophenylacetate is depicted in the following diagram.

References

- 1. Ethyl α-bromophenylacetate | 2882-19-1 [chemicalbook.com]

- 2. fishersci.no [fishersci.no]

- 3. Ethyl alpha-bromophenylacetate, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 5. Ethyl a-bromophenylacetate 97 2882-19-1 [sigmaaldrich.com]

- 6. CAS 2178-24-7: this compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Theoretical Insights into the Reactivity of Ethyl α-Bromophenylacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction